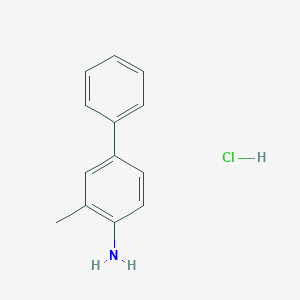
Phosphonate de sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoéthyl) tétrahydraté
Vue d'ensemble
Description
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate (NaHPEPT) is an important organic compound that has been used in a variety of applications in the scientific research field. NaHPEPT is a phosphonate that is composed of a phosphonate group, an imidazole group, and a hydroxyl group. It is a white crystalline solid that is highly soluble in water and has a melting point of 117°C. NaHPEPT is a versatile compound that has been used in a variety of applications ranging from biochemical and physiological studies to laboratory experiments.
Applications De Recherche Scientifique
Synthèse de l'acide zolédronique
Ce composé joue un rôle crucial dans la synthèse de l'acide zolédronique . L'acide zolédronique est un type d'acide bisphosphonique, qui sont connus pour être des médicaments antihypercalcémiques efficaces . Ils sont utilisés dans le traitement des maladies caractérisées par un métabolisme anormal du calcium .
Traitement des maladies osseuses
En tant que composant clé de la synthèse des bisphosphonates tels que l'acide zolédronique, ce composé contribue indirectement au traitement des maladies osseuses telles que la maladie de Paget et l'ostéoporose .
Synthèse régiosélectives d'imidazoles substitués
Le groupe imidazole du composé en fait un candidat potentiel pour une utilisation dans la synthèse régiosélectives d'imidazoles substitués . Ces hétérocycles sont des composants clés des molécules fonctionnelles utilisées dans une variété d'applications courantes .
Développement de nouveaux médicaments actifs
Comprendre le mécanisme de la réaction de ce composé avec l'acide phosphorique peut permettre l'exploration de nouveaux médicaments actifs .
Recherche en chimie organique et biomoléculaire
La structure et les propriétés uniques du composé en font un sujet d'intérêt dans le domaine de la chimie organique et biomoléculaire .
Développement de procédés en chimie pharmaceutique
Le rôle du composé dans la synthèse de l'acide zolédronique a conduit au développement de nouveaux procédés en chimie pharmaceutique .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .
Mode of Action
It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .
Biochemical Pathways
Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .
Result of Action
Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine with sodium chloroacetate followed by further reaction with phosphorus oxychloride and sodium hydroxide to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate.", "Starting Materials": ["1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine", "Sodium chloroacetate", "Phosphorus oxychloride", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine in water.", "Step 2: Add sodium chloroacetate to the solution and stir.", "Step 3: Add phosphorus oxychloride slowly to the solution and stir.", "Step 4: Add sodium hydroxide to the solution and stir.", "Step 5: Filter the solution and wash with water.", "Step 6: Dry the product to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate." ] } | |
Numéro CAS |
165800-07-7 |
Formule moléculaire |
C5H16N2Na2O11P2 |
Poids moléculaire |
388.11 g/mol |
Nom IUPAC |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |
Clé InChI |
IEJZOPBVBXAOBH-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
SMILES canonique |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |
Synonymes |
Zoledronate Disodium, CGP-42446A |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


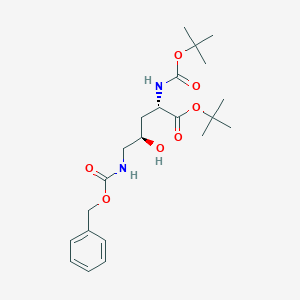
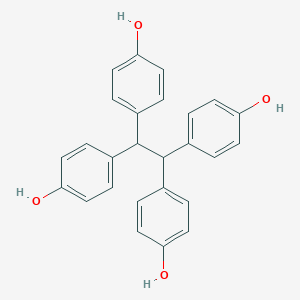
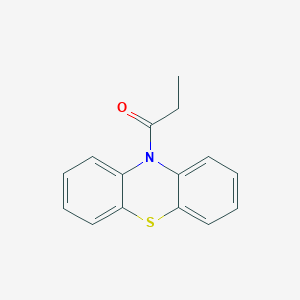

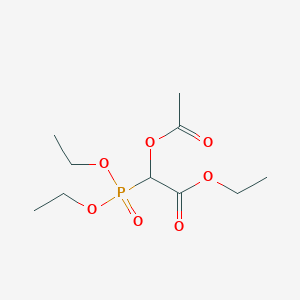
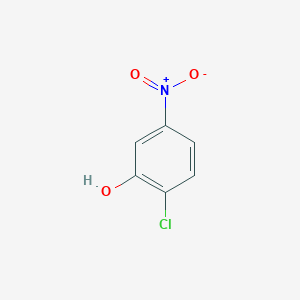

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
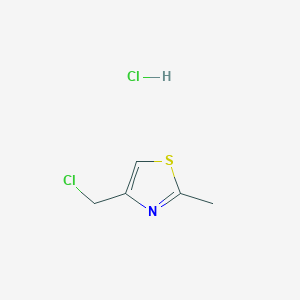

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15436.png)
